molecular formula C16H17N3OS2 B11991931 2-((Benzylthio)acetyl)-N-phenylhydrazinecarbothioamide CAS No. 292644-13-4

2-((Benzylthio)acetyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B11991931
CAS No.: 292644-13-4
M. Wt: 331.5 g/mol
InChI Key: OSDYDFVBXBOHNR-UHFFFAOYSA-N
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Description

2-((Benzylthio)acetyl)-N-phenylhydrazinecarbothioamide is an organic compound that features a benzylthio group attached to an acetyl group, which is further connected to a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzylthio)acetyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of benzyl mercaptan with acetyl chloride to form benzylthioacetyl chloride. This intermediate is then reacted with N-phenylhydrazinecarbothioamide under controlled conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Benzylthio)acetyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenylhydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((Benzylthio)acetyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenylhydrazinecarbothioamide moiety may interact with various receptors or enzymes, modulating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((Benzylthio)acetyl)-N-phenylhydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    2-((Benzylthio)acetyl)-N-phenylhydrazinecarbothioamide derivatives: Various derivatives with different substituents on the phenyl or benzyl groups.

Uniqueness

This compound is unique due to the presence of both benzylthio and phenylhydrazinecarbothioamide moieties, which confer distinct chemical and biological properties

Properties

CAS No.

292644-13-4

Molecular Formula

C16H17N3OS2

Molecular Weight

331.5 g/mol

IUPAC Name

1-[(2-benzylsulfanylacetyl)amino]-3-phenylthiourea

InChI

InChI=1S/C16H17N3OS2/c20-15(12-22-11-13-7-3-1-4-8-13)18-19-16(21)17-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)(H2,17,19,21)

InChI Key

OSDYDFVBXBOHNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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